molecular formula C9H10N2O4S2 B017389 5-(2-Aminoethyl)dithio-2-nitrobenzoic Acid CAS No. 71899-86-0

5-(2-Aminoethyl)dithio-2-nitrobenzoic Acid

Cat. No. B017389
CAS RN: 71899-86-0
M. Wt: 274.3 g/mol
InChI Key: DSNFVSIOSWJQBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

5-(2-Aminoethyl)dithio-2-nitrobenzoate has been highlighted as a base-stable alternative to Ellman's reagent, suitable for the quantitation of thiol contents under alkaline conditions. Its synthesis involves reactions that ensure stability and reactivity conducive to its application in biochemical assays (Zhu, Dhimitruka, & Pei, 2004).

Molecular Structure Analysis

The structure of 5,5'-dithiobis(2-nitrobenzoic acid) monohydrate, closely related to 5-(2-Aminoethyl)dithio-2-nitrobenzoic acid, has been redetermined, revealing intricate details about its crystalline arrangement and hydrogen bonding patterns. This compound crystallizes in a centrosymmetric space group, with molecules arranged in sheets sustained by hydrogen bonds to water, showing the complex interactions that dictate its solid-state behavior (Prior & Wadhawan, 2012).

Chemical Reactions and Properties

5-Nitrosothio-2-nitrobenzoate, synthesized from 5,5'-dithiobis(2-nitrobenzoic acid), illustrates the reactivity of compounds within this chemical family towards thiols and thiol groups in proteins, forming S-nitrosothiols. This reactivity is crucial for the compound's utility in biochemical contexts, offering a pathway for the nitrosation of thiol groups in proteins with easy spectrophotometric detection (Studebaker, Zhang, & Means, 1996).

Physical Properties Analysis

The polarography of 5,5'-dithiobis-(2 nitrobenzoic acid) sheds light on the electrochemical behavior of this compound, revealing four cathodic waves attributed to reductions and interactions specific to its structure. This electrochemical analysis provides insights into the physical properties that underpin its utility in various applications, highlighting the compound's behavior in different pH environments (Marín & Gálvez, 1980).

Chemical Properties Analysis

The crystal structure of 5-amino-2-nitrobenzoic acid offers insights into the chemical properties of closely related compounds like 5-(2-Aminoethyl)dithio-2-nitrobenzoic acid. The determination of the crystal structure via X-ray diffraction method reveals how adjacent molecules form dimers through intermolecular hydrogen bonds, contributing to the understanding of its chemical reactivity and interactions (Mrozek & Głowiak, 2004).

Scientific Research Applications

  • Synthesis Optimization : Zhang (2012) focused on optimizing the synthesis method and process conditions of synthetic 2-amino-5-nitrobenzoic acids, which aids the development of China's fine intermediates industry (Zhang, 2012).

  • Protein Nitrosation : Studebaker, Zhang, and Means (1996) identified 5-Nitrosothio-2-nitrobenzoate as a rapid reagent for nitrosating thiol groups in proteins, useful for protein nitrosation and spectrophotometric detection (Studebaker, Zhang, & Means, 1996).

  • Crystal Structure Analysis : The study of the crystal structure of 5-amino-2-nitrobenzoic acid by Mrozek and Głowiak (2004) revealed a monoclinic P21/c space group with unique hydrogen bonding, contributing to the understanding of its molecular structure (Mrozek & Głowiak, 2004).

  • Sulfhydryl Group Determination : Ellman's 1959 research demonstrated this compound's utility in determining sulfhydryl groups in biological materials and its potential in splitting disulfide bonds by reduced heme in blood (Ellman, 1959).

  • Hydrogen Bonding and Structure : Prior and Wadhawan (2012) studied the monohydrate of 5,5′-dithiobis(2-nitrobenzoic acid), highlighting its unusual hydrogen bonding and structural arrangements (Prior & Wadhawan, 2012).

  • Electrochemical Properties : Marín and Gálvez (1980) found that 5,5′-dithiobis-2 nitrobenzoic acid exhibits distinct electrochemical properties, useful in studies of electrostatic environments of thiol groups in proteins (Marín & Gálvez, 1980).

  • Alternative to Ellman's Reagent : Zhu, Dhimitruka, and Pei (2004) identified 5-(2-Aminoethyl)dithio-2-nitrobenzoate as a more base-stable alternative to Ellman's reagent for thiol content quantitation and enzymatic assays (Zhu, Dhimitruka, & Pei, 2004).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

5-(2-aminoethyldisulfanyl)-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4S2/c10-3-4-16-17-6-1-2-8(11(14)15)7(5-6)9(12)13/h1-2,5H,3-4,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNFVSIOSWJQBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SSCCN)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593123
Record name 5-[(2-Aminoethyl)disulfanyl]-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Aminoethyl)dithio-2-nitrobenzoic Acid

CAS RN

71899-86-0
Record name 5-[(2-Aminoethyl)disulfanyl]-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
SA Kularatne, PS Low - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
[ 71899‐86‐0 ] C 9 H 10 N 2 O 4 S 2 (MW 274.32) InChI = 1S/C9H10N2O4S2/c10‐3‐4‐16‐17‐6‐1‐2‐8(11(14)15)7(5‐6)9(12)13/h1‐2,5H,3‐4,10H2,(H,12,13) InChIKey = …
Number of citations: 0 onlinelibrary.wiley.com
GL Willingham, BJ Gaffney - Biochemistry, 1983 - ACS Publications
Gary L. Willingham and Betty Jean Gaffney* abstract: The reactions of two spin-label cross-linking reagents with components of red blood cells have been studied. A bifunctional bis (iV-…
Number of citations: 16 pubs.acs.org
H Konno, H Yasumiishi, R Aoki, I Nitanai… - ACS Combinatorial …, 2020 - ACS Publications
The detection of thiol functionality and intramolecular disulfide bond formation of peptides using the α-Keggin type polyoxometalate molybdenum–oxygen cluster (H 3 PMo 12 O 40 ·nH …
Number of citations: 6 pubs.acs.org
BJ Gaffney, GL Willingham, RS Schepp - Biochemistry, 1983 - ACS Publications
Betty Jean Gaffney,* Gary L. Willingham, and Robert S. Schepp abstract: The design of chemical reagents that interactwith biological membranes requires knowledge of the orientation …
Number of citations: 35 pubs.acs.org
H Maeda, H Matsuno, M Ushida… - Angewandte Chemie …, 2005 - Wiley Online Library
Fluorescent sensor for thiols: Deprotection of nonfluorescent 1 by thiols (R′ SH) proceeds rapidly and near-quantitatively in aqueous solution (pH 7.4) to produce highly fluorescent 2. …
Number of citations: 398 onlinelibrary.wiley.com
R Owusu-Apenten - Critical Reviews in Food Science and Nutrition, 2005 - Taylor & Francis
Methods for protein sulfhydryl (SH) group analysis in food systems have been largely overlooked. Nevertheless, changes in SH group concentration affect both physical and nutritional …
Number of citations: 50 www.tandfonline.com
B Jean, S Schepp - Biochemistry, 1983 - bio.fsu.edu
The design of chemical reagents that interact with biological membranes requires knowledge of the orientation and location of the reagents with respect to the membrane surface and of …
Number of citations: 4 www.bio.fsu.edu
P Seeman, TL Steck, A Steinemann, J Membr… - Biochemistry, 1983 - Citeseer
The reactions of two spin-label cross-linking reagents with components of red blood cells have been studied. A bifunctional bis (N-hydroxysuccinimide ester) reagent passes readily …
Number of citations: 4 citeseerx.ist.psu.edu
GT Zugates - 2006 - dspace.mit.edu
Poly([beta]-amino ester)s are a class of cationic, degradable polymers that have shown significant promise as gene delivery agents, more effective than the state-of-the-art, commercially …
Number of citations: 1 dspace.mit.edu
VK Mwaeni, JN Nyariki, N Jillani… - BMC …, 2021 - bmcpharmacoltoxicol.biomedcentral …
Arsenic poisoning affects millions of people. The inorganic forms of arsenic are more toxic. Treatment for arsenic poisoning relies on chelation of extracellularly circulating arsenic …

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